![molecular formula C9H6INO B060803 2-(4-Iodophenyl)oxazole CAS No. 195436-88-5](/img/structure/B60803.png)
2-(4-Iodophenyl)oxazole
Overview
Description
2-(4-Iodophenyl)oxazole is a chemical compound with the molecular formula C9H6INO . It has a molecular weight of 271.05 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can be synthesized through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes to form oxazoles . Another method involves the reaction of dicarbonyl compounds or monocarbonyl compounds with nitriles .Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary alcohols and 2-aminophenol in the presence of a catalyst to form benzoxazoles .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)oxazole is a white solid . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications
Synthesis of Biologically Active Compounds
Oxazoles, including 2-(4-Iodophenyl)oxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Use of Magnetic Nanocomposites as Catalysts
In the field of organic synthesis, magnetic nanocomposites have been used as catalysts for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Biological and Medicinal Properties
Oxazoles have been extensively studied for their many biological and pharmacological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Presence in Drugs and Bioactive Molecules
The oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Synthesis of Benzoxazole Derivatives
The preparation of benzoxazole derivatives via intramolecular C–O bond formation has been developed, utilizing cobalt ferrite nanoparticles as a magnetically reusable catalyst .
Synthesis of Oxazole Derivatives
The preparation of several examples of oxazole derivatives through the condensation of benzamide with 2-bromoacetophenone derivatives has been developed .
Safety and Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Iodophenyl)oxazole, have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . Researchers are synthesizing various oxazole derivatives and screening them for their biological activities . The synthesis of oxazole-containing molecules using the Van Leusen Oxazole Synthesis is a promising area of research .
properties
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)oxazole | |
CAS RN |
195436-88-5 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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